N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O4S and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide belongs to a class of chemicals that have been extensively studied for their biological activities. Research has shown that derivatives of compounds with similar structures exhibit a range of biological activities, including antibacterial properties. For instance, a study focused on the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, highlighting the potential of these compounds in combating bacterial infections (H. Khalid et al., 2016).
Pharmacological Applications
Another area of interest is the pharmacological potential of these compounds, particularly in the context of receptor antagonism. Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and evaluated as α1-adrenergic receptor antagonists, showing promise for uroselective activity (A. Rak et al., 2016). This suggests the potential application of such compounds in the treatment of conditions like benign prostatic hyperplasia, where α1-adrenergic receptor antagonism can relieve urinary symptoms.
Insecticidal Properties
Research on related compounds, such as Flubendiamide, has revealed potent insecticidal activity against lepidopterous pests. Flubendiamide's unique structure, which includes novel substituents like a heptafluoroisopropyl group, contributes to its strong efficacy against these pests, indicating the potential for agricultural applications in pest management (Masanori Tohnishi et al., 2005).
Neuropharmacological Research
The role of orexin-1 receptor mechanisms in compulsive food consumption has been explored using compounds with similar structures. This research suggests that selective antagonism at orexin-1 receptors could offer a novel approach to treating binge eating and possibly other eating disorders with a compulsive component (L. Piccoli et al., 2012).
Radiopharmaceutical Development
Compounds within this structural family have also been studied in the context of radiopharmaceutical development. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic [18F] fluorination has been reported, highlighting the potential for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (R. Katoch-Rouse et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c22-16-7-6-8-17(15-16)24-21(27)20(26)23-13-12-18-9-4-5-14-25(18)30(28,29)19-10-2-1-3-11-19/h1-3,6-8,10-11,15,18H,4-5,9,12-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDBINPBBBMRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.